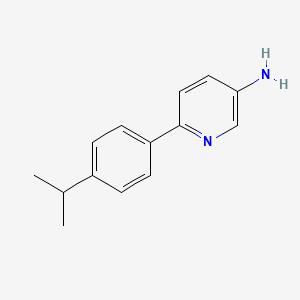

6-(4-Isopropylphenyl)pyridin-3-amine

Description

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. acs.org Structurally analogous to benzene, the nitrogen atom in the pyridine ring imparts a unique set of physical and chemical properties that make it a highly versatile scaffold in the synthesis of complex molecules. nih.gov Its basicity, which is greater than that of N,N-dimethylaniline but weaker than aliphatic tertiary amines, along with its ability to form hydrogen bonds, governs its interactions with biological targets like enzymes. nih.gov

The electron-deficient nature of the pyridine ring makes it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under more rigorous conditions. nih.gov This distinct reactivity allows for regioselective functionalization, enabling the precise construction of a vast array of derivatives. nih.gov The pyridine nucleus is a common feature in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin (nicotinic acid) and pyridoxine. nih.gov

In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a wide range of FDA-approved drugs. nih.gov Its incorporation into a molecule can enhance water solubility and bioavailability, crucial parameters for drug efficacy. nih.gov The versatility of the pyridine ring allows it to serve as a bioisostere for other aromatic systems, offering a means to fine-tune the pharmacological properties of a lead compound. The significance of this scaffold is underscored by the sheer volume of research dedicated to the synthesis and application of pyridine-containing compounds in various therapeutic areas, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.gov

Evolution of Aminopyridine Derivatives in Contemporary Chemical Research

Aminopyridines, which are pyridine rings substituted with one or more amino groups, represent a particularly important class of pyridine derivatives. The introduction of an amino group, a potent hydrogen bond donor and a basic center, significantly influences the molecule's electronic properties and its potential for intermolecular interactions. This makes aminopyridines highly valuable building blocks in the design of new therapeutic agents and functional materials.

The position of the amino group on the pyridine ring dictates the chemical behavior and, consequently, the biological activity of the resulting molecule. For instance, 2-aminopyridine (B139424) derivatives are widely used as precursors for the synthesis of a variety of other heterocyclic systems and have been investigated for their antibacterial, anticancer, and anti-inflammatory properties. orgsyn.org Similarly, 3-aminopyridines and 4-aminopyridines serve as crucial intermediates in the synthesis of a multitude of biologically active compounds. A notable example of a simple aminopyridine is 3-aminopyridine, which can be synthesized via a Hofmann rearrangement of nicotinamide. mdpi.com

Contemporary research on aminopyridine derivatives is heavily focused on their application in medicinal chemistry. These compounds are known to interact with a variety of enzymes and receptors, leading to a broad spectrum of pharmacological effects. google.com For example, substituted aminopyridines have been explored as kinase inhibitors for cancer therapy, modulators of ion channels, and as agents targeting neurodegenerative diseases. mdpi.comarkat-usa.org The ongoing development of novel synthetic methodologies continues to expand the accessible chemical space of aminopyridine derivatives, facilitating the creation of libraries of compounds for high-throughput screening and the rational design of new drugs with improved potency and selectivity. epo.org

Contextualizing 6-(4-Isopropylphenyl)pyridin-3-amine within Pyridin-3-amine Research

The compound this compound belongs to the class of 6-aryl-substituted pyridin-3-amines. Research into this specific subclass of aminopyridines is driven by the potential to combine the favorable pharmacological properties of the pyridin-3-amine core with the diverse functionalities that can be introduced via the aryl substituent at the 6-position.

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic applications. For instance, derivatives of 6-aryl-pyridazines, which share a similar structural framework, have been identified as selective agonists for the cannabinoid CB2 receptor, showing potential in the treatment of inflammatory pain. nih.gov Furthermore, patents have described broad classes of substituted amino pyridine derivatives, including those with aryl groups, for their potential in treating conditions like diabetes. connectjournals.com

The synthesis of 6-aryl-pyridin-3-amines can be approached through various modern synthetic strategies, often involving cross-coupling reactions to form the carbon-carbon bond between the pyridine ring and the aryl group. The presence of the isopropylphenyl group in this compound introduces a lipophilic moiety, which can influence the compound's pharmacokinetic profile, such as its ability to cross cell membranes. The amino group at the 3-position provides a key site for further chemical modification, allowing for the exploration of structure-activity relationships by introducing different functional groups. This positions this compound as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The exploration of such compounds is part of a broader effort in medicinal chemistry to develop novel therapeutics by systematically modifying privileged scaffolds like the pyridin-3-amine core. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-(4-propan-2-ylphenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10(2)11-3-5-12(6-4-11)14-8-7-13(15)9-16-14/h3-10H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNUWHKBCNAHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 6 4 Isopropylphenyl Pyridin 3 Amine and Analogues

Transition-Metal-Catalyzed Cross-Coupling Approaches

The formation of the carbon-carbon bond between the pyridine (B92270) ring and the isopropylphenyl group is efficiently achieved through transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts, in particular, have proven to be highly effective for this transformation. mdpi.com

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for Pyridine Derivativesresearchgate.netresearchgate.netnih.gov

The Suzuki-Miyaura coupling is a cornerstone reaction in modern organic synthesis for the formation of C-C bonds. youtube.comyoutube.com It involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. mdpi.com This method is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of the necessary starting materials. nih.gov The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com

Commercially available brominated pyridine derivatives serve as excellent precursors for Suzuki-Miyaura coupling reactions. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) is a versatile starting material for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.comresearchgate.net The presence of the bromine atom at the 5-position of the pyridine ring allows for regioselective coupling with various arylboronic acids. mdpi.com

In a typical procedure, the reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. mdpi.com The base is crucial for the activation of the boronic acid, facilitating the transmetalation step. organic-chemistry.org The choice of solvent, base, and reaction temperature is critical for achieving high yields. mdpi.com Research has shown that a mixture of 1,4-dioxane (B91453) and water is an effective solvent system, with temperatures typically ranging from 85 °C to 95 °C. mdpi.com

To synthesize the target compound, 6-(4-isopropylphenyl)pyridin-3-amine, a suitable halopyridine precursor would be coupled with 4-isopropylbenzeneboronic acid. Following the principles established for similar couplings, a 6-halopyridin-3-amine would react with 4-isopropylbenzeneboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com

The reaction conditions for such a coupling are informed by extensive studies on Suzuki-Miyaura reactions involving heteroaryl halides. capes.gov.br The selection of the palladium catalyst and ligands is crucial for an efficient reaction, with catalysts like Pd(PPh₃)₄ or those based on phosphine (B1218219) ligands such as P(t-Bu)₃ and PCy₃ often being employed. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |

| Pd₂(dba)₃ / Ligand | KF | Dioxane | Room Temp - 80 | Good to Excellent | nih.gov |

| CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 91-95 | nih.gov |

This table represents typical conditions and may vary based on specific substrates.

Other Metal-Catalyzed Coupling Reactions (e.g., Cu(II)-catalyzed A³-coupling)mdpi.com

While palladium catalysis is dominant, other transition metals are also employed in the synthesis of complex amines. Copper-catalyzed reactions, for instance, offer alternative pathways. The A³-coupling (aldehyde-alkyne-amine) is a powerful one-pot reaction for the synthesis of propargylamines, which are versatile intermediates. scholaris.caphytojournal.com This reaction is often catalyzed by copper salts, which are inexpensive and readily available. scholaris.canih.gov The general mechanism involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a copper acetylide generated from the terminal alkyne and the copper catalyst. phytojournal.com Although not a direct route to this compound, the principles of copper-catalyzed C-N and C-C bond formation are relevant in the broader context of aminopyridine synthesis. capes.gov.br

Multicomponent Reaction (MCR) Strategies for Aminopyridine Synthesisresearchgate.netcore.ac.ukresearchgate.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govpreprints.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net

One-Pot Cyclization Approachesresearchgate.netcore.ac.uk

The synthesis of substituted aminopyridine rings can be achieved through one-pot cyclization reactions. core.ac.uknih.gov These methods often involve the condensation of simpler, acyclic precursors to construct the heterocyclic core in a single synthetic operation. For example, a general and efficient method for producing 2-aminopyridine (B139424) derivatives involves a four-component reaction between an acetophenone, malononitrile (B47326), triethoxymethane, and a primary amine. researchgate.net Another approach utilizes enaminones as key precursors, which react with malononitrile and primary amines under solvent-free conditions to afford 2-aminopyridine derivatives. researchgate.netnih.gov The mechanism typically proceeds through a series of condensations and an intramolecular cyclization, followed by an aromatization step to yield the stable pyridine ring. nih.gov

Iodine-mediated oxidative tandem cyclization of enaminones has also been developed as a novel one-pot procedure for synthesizing substituted furopyridines, demonstrating the utility of cyclization strategies in building complex heterocyclic systems. rsc.org These MCR and one-pot cyclization strategies provide powerful alternatives to traditional cross-coupling methods for accessing diverse aminopyridine analogues. researchgate.netcore.ac.uk

Catalyst-Free Methodologies

While many synthetic transformations rely on metal catalysts, there is a growing interest in developing catalyst-free methods to improve environmental sustainability and reduce costs. For the synthesis of pyridine-based heterocycles, certain multicomponent reactions can proceed efficiently without a catalyst, often driven by thermal conditions or the use of grinding (mechanochemistry).

A notable example is the one-pot, catalyst-free grinding procedure for the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. researchgate.net This method involves the condensation of a substituted benzaldehyde, 3-amino-5-methylpyrazole, and malononitrile. researchgate.net The reaction proceeds efficiently through mechanical grinding, highlighting a solvent-free and energy-efficient approach. researchgate.net Density Functional Theory (DFT) studies have been employed to explore the reaction mechanism, confirming the feasibility of the pathway without catalytic activation. researchgate.net

Similarly, a scalable, metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles (a fused pyrrolo-pyridine system) has been developed starting from 3-amino-4-methylpyridines and trifluoroacetic anhydride (B1165640). chemrxiv.orgrsc.org This regioselective, [4+1]-cyclization reaction proceeds without a catalyst, demonstrating that highly functionalized pyridine derivatives can be accessed under simple and clean conditions. chemrxiv.orgrsc.org These examples underscore the potential for applying catalyst-free principles to the synthesis of 6-aryl-3-aminopyridine structures.

Reductive Amination Pathways for Pyridine-Linked Amines

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an imine intermediate. masterorganicchemistry.comwikipedia.org This pathway is highly relevant for synthesizing pyridine-linked amines, offering a controlled alternative to direct alkylation which can suffer from over-alkylation. masterorganicchemistry.com The process can be performed directly in one pot, where the carbonyl compound, amine, and reducing agent are combined. wikipedia.org

The general two-step sequence involves:

Imine/Enamine Formation: A pyridine-containing aldehyde or ketone reacts with an amine (or ammonia (B1221849) source) under weakly acidic conditions to form an imine or the corresponding iminium ion.

Reduction: The intermediate imine is then reduced in situ to the target amine.

A variety of reducing agents can be employed, each with specific selectivities. A mild and effective protocol utilizes pyridine-borane in methanol (B129727) with 4 Å molecular sieves. sciencemadness.orgacs.org The molecular sieves facilitate the formation of the imine by sequestering the water byproduct. sciencemadness.org Other common reducing agents are favored for their ability to selectively reduce the imine in the presence of the starting carbonyl group.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines over aldehydes/ketones; toxic cyanide byproduct. masterorganicchemistry.comwikipedia.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Less toxic than NaBH₃CN, mild, and effective for a wide range of substrates. masterorganicchemistry.com |

| Pyridine-Borane | C₅H₅N·BH₃ | Mild reductant, suitable for in-situ protocols, often used with molecular sieves. sciencemadness.orgacs.org |

| Sodium Borohydride (B1222165) | NaBH₄ | Can be used, but may also reduce the starting aldehyde/ketone if conditions are not optimized. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst | Uses catalysts like Pd, Pt, or Ni; considered a green chemistry approach. wikipedia.org |

A one-pot, two-step method for synthesizing primary amines from aldehydes has been reported using hydroxylammonium chloride for the amination step, followed by reduction with a zinc/hydrochloric acid system. tandfonline.com This approach is applicable to both aliphatic and aromatic aldehydes under mild conditions. tandfonline.com

Directed Alkylation and Acylation Methods

Direct modification of the amino group in aminopyridines through alkylation and acylation is a fundamental strategy for creating advanced derivatives.

Alkylation: Direct N-alkylation of aminopyridines with alkyl halides can be inefficient and lead to poor yields due to competing alkylation on the pyridine ring nitrogen. researchgate.net To overcome this, alternative methods have been developed. A facile N-monoalkylation of 2- and 3-aminopyridines has been achieved using a carboxylic acid as the alkyl source in the presence of sodium borohydride under mild conditions, affording good yields. researchgate.net

Another advanced method involves the electrochemical N-alkylation of N-Boc-protected 4-aminopyridine. researchgate.net Using an electrogenerated acetonitrile (B52724) anion as a strong, non-nucleophilic base allows for high yields of the alkylated product under mild conditions, which can then be deprotected. researchgate.net For industrial-scale production, a continuous process for N-alkylation has been disclosed where an aminopyridine and an alkylating agent are passed over a heated heterogeneous catalyst, offering high activity and selectivity without the need for expensive reagents or solvents. google.com

Acylation: Acylation of the amino group is typically more straightforward than alkylation. Reagents like acid chlorides or anhydrides react readily with the amino group. For example, the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA) leads to N-acylation as an initial step in a cyclization cascade to form azaindoles. chemrxiv.orgrsc.org This demonstrates the high reactivity of the amino group toward powerful acylating agents.

Table 2: Selected N-Alkylation Methods for Aminopyridines

| Method | Reagents | Substrate | Key Features |

| Reductive Alkylation | Carboxylic Acid, NaBH₄ | 2- or 3-Aminopyridine | Mild conditions, good yields for mono-alkylation. researchgate.net |

| Electrochemical Alkylation | Alkyl Halide, Electrogenerated Base | N-Boc-4-Aminopyridine | High yields, avoids byproducts. researchgate.net |

| Heterogeneous Catalysis | Alkylation Raw Material, Catalyst | Aminopyridine | Continuous flow, suitable for industrial scale, high selectivity. google.com |

Functionalization of Aminopyridine Cores for Advanced Derivatives

The aminopyridine scaffold is a versatile platform for building molecular complexity. Beyond simple N-alkylation or acylation, the core can be functionalized at multiple positions to generate advanced derivatives.

One strategy involves synthesizing a polysubstituted aminopyridine and then selectively modifying its functional groups. For instance, a diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate was synthesized and subsequently modified. nih.gov The tert-butyl group on the amine was cleaved using trifluoroacetic acid to provide the free secondary amine, while the ester groups were hydrolyzed to the corresponding dicarboxylic acid, demonstrating selective transformations on a complex core. nih.gov

Cross-coupling reactions are invaluable for introducing aryl or alkynyl groups. The Sonogashira and Glaser coupling reactions have been utilized to convert aminopyridine derivatives into terminal acetylenes, which serve as building blocks for more complex structures. nih.gov Copper-catalyzed amination of halopyridines with aqueous ammonia is an efficient method to install the key amino group onto the pyridine ring, which can then be used in further synthetic steps. researchgate.net

Furthermore, the synthesis of 6-arylpyridin-3-ols via an oxidative rearrangement of (5-arylfurfuryl)amines presents an innovative route to functionalized pyridines that could be adapted for aminopyridine synthesis. researchgate.net Three-component reactions using Knoevenagel condensation followed by nucleophilic aromatic substitution (SₙAr) provide another powerful, one-pot strategy to access highly functionalized 2-aminopyridine derivatives. researchgate.net

Stereoselective Synthesis Considerations for this compound and Chiral Analogues

The parent compound, this compound, is achiral. However, the synthesis of chiral analogues, which are of paramount importance in pharmaceutical development, requires sophisticated stereoselective methods. Such analogues could feature a stereocenter on an N-alkyl substituent or on the pyridine ring itself, typically after reduction to a piperidine (B6355638).

A powerful strategy for creating chiral 3-substituted piperidines from pyridine precursors has been developed. organic-chemistry.orgsnnu.edu.cn This three-step process involves:

Partial reduction of pyridine to a dihydropyridine (B1217469) derivative.

A rhodium-catalyzed asymmetric reductive Heck reaction between the dihydropyridine and an arylboronic acid, which establishes the key stereocenter with high enantioselectivity. organic-chemistry.orgsnnu.edu.cn

Full reduction of the tetrahydropyridine (B1245486) intermediate to the final chiral piperidine. organic-chemistry.orgsnnu.edu.cn

This approach allows for the synthesis of a wide variety of enantioenriched 3-arylpiperidines. snnu.edu.cn Other methods focus on the stereoselective construction of heterocyclic systems containing multiple stereocenters. For example, an internal redox reaction/inverse-electron-demand hetero-Diels–Alder sequence has been used to build complex fused heterocycles with high diastereoselectivity. rsc.org Similarly, isothiourea catalysis has been employed for the stereoselective divergent synthesis of chiral pyrazolone (B3327878) derivatives in one-pot multicomponent reactions. nih.gov

These advanced catalytic systems demonstrate that while the target compound is achiral, established methodologies exist for the highly controlled synthesis of its chiral analogues, enabling the exploration of stereochemistry-dependent biological activity.

Mechanistic Investigations of Reactions Involving 6 4 Isopropylphenyl Pyridin 3 Amine Frameworks

Elucidation of Reaction Pathways in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for constructing complex molecules, and the 6-arylpyridin-3-amine core is often assembled or functionalized using these methods. The general catalytic cycle for a typical palladium-catalyzed cross-coupling, such as the Suzuki or Buchwald-Hartwig amination, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex. In the synthesis of the 6-(4-isopropylphenyl)pyridin-3-amine framework, this step would typically involve the reaction of the Pd(0) catalyst with an aryl halide (e.g., a halopyridinamine) or a triflate. The palladium inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The electronic properties and steric hindrance of the pyridine (B92270) ring influence the rate of this step.

Transmetalation : The newly formed Pd(II) complex then reacts with a second coupling partner, which is typically an organometallic reagent (e.g., a boronic acid in Suzuki coupling). The organic group from this reagent is transferred to the palladium center, displacing the halide or other leaving group.

Reductive Elimination : This is the final, product-forming step. The two organic groups attached to the palladium center couple to form a new carbon-carbon or carbon-nitrogen bond, and the palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com For the two groups to be eliminated, they must typically be in a cis orientation on the palladium center. youtube.com

For substrates like 3-halo-2-aminopyridines, specialized catalyst systems have been developed to achieve efficient C-N cross-coupling. The use of specific phosphine (B1218219) ligands, such as RuPhos and BrettPhos, in combination with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), has proven effective for coupling both primary and secondary amines with unprotected 3-halo-2-aminopyridines. nih.gov The success of these ligands is attributed to their ability to promote the desired reductive elimination step while preventing catalyst deactivation.

| Step | Description | Influence of Pyridin-Amine Framework |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into a C-X bond to form a Pd(II) species. | The electron-rich nature of the aminopyridine ring can facilitate this step. |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | The steric bulk of the isopropylphenyl group may influence the approach of the coupling partner. |

| Reductive Elimination | Coupling of two organic ligands on the Pd center to form the product and regenerate Pd(0). | Bulky ligands on the palladium are often required to promote this final, crucial step. nih.gov |

Reaction Kinetics and Ligand Exchange Mechanisms in Pyridine-Amine Complexes

The this compound structure can act as a ligand in transition metal complexes, where its coordination behavior is governed by reaction kinetics and ligand exchange mechanisms. Ligand substitution reactions in such complexes can proceed through several pathways, primarily dissociative (D), associative (A), or interchange (I) mechanisms. dalalinstitute.com

Dissociative (SN1) Mechanism : This pathway involves the initial cleavage of a metal-ligand bond, forming a lower-coordination intermediate. This intermediate is then rapidly attacked by the incoming ligand. The rate of this reaction is first-order and depends only on the concentration of the starting complex. dalalinstitute.com

Associative (SN2) Mechanism : In this mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordination intermediate, which then expels the leaving group. The rate is second-order, depending on the concentrations of both the complex and the incoming ligand. dalalinstitute.com

Interchange (I) Mechanism : This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. It can have dissociative (Id) or associative (Ia) character.

Kinetic studies on related pyridine-amine complexes show that the mechanism is often dissociative or interchange-dissociative. For instance, in complexes of the type [cis-M(CO)4(amine)(EPh3)] (where M = Mo, W), the substitution of the amine ligand proceeds via a mechanism involving the initial breaking of the M-amine bond. tandfonline.com The rate of this dissociation is influenced by both the steric and electronic properties of the ligands. tandfonline.com A more basic amine and greater steric bulk can affect the strength of the metal-ligand bond and the stability of the transition state. The large positive activation entropies often observed in these systems support a dissociative ligand exchange mechanism. nih.gov

| Factor | Effect on Reaction Rate | Relevance to this compound |

|---|---|---|

| Basicity of Amine (pKa) | Influences the M-N bond strength. Higher basicity can lead to slower dissociation. tandfonline.com | The amino group's basicity is a key determinant of its coordination strength. |

| Steric Bulk | Increased steric hindrance around the metal center can accelerate dissociative pathways. dalalinstitute.com | The bulky 4-isopropylphenyl group can sterically influence ligand exchange rates. |

| Nature of the Metal Center | The identity of the metal affects bond strengths and preferred coordination geometries. tandfonline.com | The compound will exhibit different kinetics with various transition metals (e.g., Pd, Rh, W). |

| Solvent | The coordinating ability of the solvent can affect the stability of intermediates and transition states. nih.gov | Reaction kinetics can vary significantly in different solvent environments. |

Intramolecular Cyclization and Heteroannulation Mechanisms

The aminopyridine framework is a precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization or heteroannulation reactions. These reactions can proceed through various mechanistic pathways. Combined experimental and computational studies on the reaction of azines with amidines have shown that what might be assumed to be a standard Diels-Alder reaction can, in fact, follow a more complex stepwise path. nih.govnih.govresearchgate.net

A proposed mechanism for such transformations is an addition/N₂ elimination/cyclization pathway . nih.govresearchgate.net This contrasts with a concerted or stepwise Diels-Alder/retro-Diels-Alder sequence. The key findings indicate that the reaction is often initiated by a nucleophilic attack. nih.gov For a hypothetical intramolecular reaction involving the this compound framework, a pendant reactive group could undergo the following sequence:

Initial Nucleophilic Attack : The reaction begins with the nucleophilic amine attacking an electrophilic center within the same molecule.

Elimination : A small molecule (like N₂, H₂O, or an alcohol) is eliminated to form a reactive intermediate.

Cyclization : The final ring-closing step occurs, often through a 6π-electrocyclization, to form the fused heterocyclic product. researchgate.net

The rate-limiting step in these sequences is frequently the initial nucleophilic attack. nih.gov This mechanistic understanding is critical for designing precursors that will efficiently undergo cyclization to produce complex polycyclic aromatic systems.

Vinylogous Anomeric-Based Oxidation Mechanisms

In the synthesis of substituted pyridines, a "cooperative vinylogous anomeric-based oxidation" (CVABO) mechanism has been proposed as the key driving force for the final aromatization step. nih.govresearchgate.net This mechanism does not require an external oxidizing agent. The concept is an extension of the anomeric effect, which describes the stabilization derived from the interaction of a lone pair on a heteroatom with an adjacent anti-bonding (σ*) orbital. orgchemres.org

In the context of pyridine synthesis, the vinylogous anomeric effect involves an interaction between a nitrogen lone pair and the anti-bonding orbital of a C-H bond, transmitted through a C=C double bond (nN → σ*C-H). orgchemres.org This interaction facilitates the cleavage of the C-H bond and subsequent aromatization. The CVABO mechanism for the formation of a pyridine ring from acyclic precursors can be summarized as follows:

Initial condensation reactions form a dihydropyridine (B1217469) or related intermediate.

This intermediate adopts a conformation where the lone pair on the ring nitrogen is anti-periplanar to a C-H bond on an adjacent carbon.

The stereoelectronic interaction (nN → σ*C-H) weakens the C-H bond, promoting its cleavage and the elimination of H₂, leading to the formation of the stable aromatic pyridine ring. bohrium.comresearchgate.net

This mechanism is considered a key step in many multicomponent reactions that produce highly substituted pyridines and terpyridines under mild conditions. nih.govresearchgate.net

Computational Probing of Transition States and Intermediates

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving heterocyclic frameworks. By modeling the potential energy surface, researchers can identify transition states and intermediates that are often too transient to be observed experimentally. rsc.org

For reactions involving the this compound framework, computational studies can provide critical insights:

Cross-Coupling Reactions : DFT calculations can map out the entire catalytic cycle, determining the activation barriers for oxidative addition, transmetalation, and reductive elimination. This helps explain ligand and substrate effects on catalytic efficiency.

Cyclization Reactions : Computational studies have been crucial in distinguishing between concerted Diels-Alder pathways and stepwise addition-elimination-cyclization mechanisms. By calculating the energies of the transition states for each potential pathway, the most favorable route can be identified. nih.govresearchgate.net For example, studies have shown that a stepwise pathway can be energetically favored over a concerted one. nih.gov

Spectroscopic Correlation : Calculated properties, such as NMR chemical shifts or vibrational frequencies of proposed intermediates, can be compared with experimental data to validate mechanistic hypotheses.

Kinetic studies, when combined with computational modeling, provide a powerful approach to narrowing down possible reaction pathways and identifying the true mechanism, even when reactive intermediates cannot be directly detected. rsc.org In the study of rhodium-catalyzed alkyne hydrothiolation, DFT calculations supported a hydrometallation pathway and revealed that the coordination of pyridine to a specific intermediate was key to achieving high selectivity. rsc.org

| Reaction Type | Computational Insight Provided | Example Application |

|---|---|---|

| Cross-Coupling | Determination of activation energies for each step in the catalytic cycle. | Explaining ligand effects in Pd-catalyzed amination. nih.gov |

| Heteroannulation | Distinguishing between concerted and stepwise pathways. nih.govnih.gov | Confirming an addition/elimination/cyclization mechanism over a Diels-Alder pathway. researchgate.net |

| Ligand Exchange | Modeling transition state geometries and energies for ligand dissociation/association. | Understanding selectivity in catalysis enhanced by pyridine co-ligands. rsc.org |

| Amination | Identifying catalytic species formed in-situ and rationalizing concentration profiles. rsc.org | Resolving conflicting explanations of reaction pathways in SNAr reactions. rsc.org |

Computational and Theoretical Chemistry Studies on 6 4 Isopropylphenyl Pyridin 3 Amine

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net Such studies provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics. A typical DFT analysis of 6-(4-Isopropylphenyl)pyridin-3-amine would involve geometry optimization to find the most stable three-dimensional structure, followed by calculations of various electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. malayajournal.orgnih.gov A small energy gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov

For a molecule like this compound, FMO analysis would identify the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amine group and the nitrogen atom within the pyridine (B92270) ring, as these are the most likely sites for electrophilic attack. The LUMO would likely be distributed across the aromatic pyridine and phenyl rings, indicating the regions susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound Specific data for this compound is not available. The table below is an illustrative example of what such data would entail.

| Parameter | Hypothetical Value (eV) | Description |

|---|---|---|

| EHOMO | -5.50 | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential and electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.30 | Energy difference (ELUMO - EHOMO). Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.delibretexts.org It is invaluable for predicting how molecules will interact and where chemical reactions are likely to occur. libretexts.orgresearchgate.netnih.gov The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or neutral potential. researchgate.net

In an MEP map of this compound, the most negative potential (red/yellow) would be expected around the nitrogen atom of the pyridine ring and the nitrogen of the amine group, highlighting these as the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atoms of the amine group would likely show a positive potential (blue), indicating their role as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.eduaiu.edu This method provides detailed insights into the bonding and electronic structure of a molecule. A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de This reveals stabilizing interactions, such as hyperconjugation, which occur when electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. The energy associated with these interactions (E(2)) quantifies the stability they lend to the molecule.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Fukui functions are local reactivity descriptors that identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net They are calculated from changes in electron density as electrons are added or removed. researchgate.net This analysis helps to pinpoint the most reactive sites with greater precision than MEP maps alone. researchgate.net

For this compound, Fukui function analysis would be expected to confirm that the nitrogen atoms are the most likely sites for electrophilic attack (highest f- value), while certain carbon atoms in the aromatic rings would be identified as potential sites for nucleophilic attack (highest f+ value).

Molecular Docking and Simulation Studies of Ligand-System Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. dergipark.org.trnih.gov These studies are fundamental in drug discovery for understanding how a potential drug molecule might interact with its biological target. nih.govresearchgate.net

Binding mode analysis involves a detailed examination of the docked conformation of a ligand within a protein's active site. This analysis identifies the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-protein complex.

A molecular docking study of this compound against a specific protein target would reveal its binding orientation and the key amino acid residues it interacts with. For instance, the amine group and the pyridine nitrogen are prime candidates for forming hydrogen bonds with polar amino acid residues (like serine or aspartic acid). The isopropylphenyl group, being hydrophobic, would likely engage in van der Waals and hydrophobic interactions within a nonpolar pocket of the binding site. The aromatic rings could also participate in pi-pi stacking or pi-cation interactions with corresponding residues like phenylalanine, tyrosine, or histidine.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Serine |

| Aspartic Acid |

| Phenylalanine |

| Tyrosine |

Conformational Analysis and Ligand Flexibility

Theoretical studies on similar biaryl systems reveal a delicate balance between two major opposing forces: π-conjugation, which favors a planar conformation to maximize orbital overlap between the two rings, and steric hindrance, primarily from the ortho-hydrogens, which favors a twisted conformation to minimize repulsion. ic.ac.uklibretexts.org For the parent biphenyl (B1667301) system, high-level ab initio calculations and experimental data from the vapor phase show that the molecule is not planar but adopts a twisted conformation with a dihedral angle of approximately 44-45°. libretexts.orgacs.org The planar conformations represent energy barriers to rotation, with the fully coplanar state being a transition state. ic.ac.uk

Computational analyses of 3-phenylpyridine, the core of the target molecule, show a conformational energy profile (CEP) that closely resembles that of biphenyl. nih.gov This indicates that the nitrogen atom at the 3-position of the pyridine ring does not fundamentally alter the rotational barrier compared to biphenyl. The energy minimum is found at a non-planar, twisted geometry, while the planar (0°) and perpendicular (90°) conformations are higher in energy.

The flexibility of the molecule can be summarized by the energy barriers for rotation. A typical energy profile for a 3-phenylpyridine-like fragment is shown below, illustrating the relative energies of different conformations.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Notes |

| Twisted (Minimum) | ~45 | 0 | Most stable, ground state conformation. |

| Planar (Transition State) | 0 / 180 | >1.5 | Energetically unfavorable due to steric clash of ortho-hydrogens. |

| Perpendicular (Transition State) | 90 / 270 | >1.0 | Energetically unfavorable due to loss of π-conjugation. |

| Table based on findings for analogous phenylpyridine systems. ic.ac.uknih.gov |

This inherent flexibility is a key feature of this compound, allowing it to adapt its shape to fit into binding pockets of enzymes or receptors.

Quantum Chemical Characterization of Hydrogen Bonding Sites and Other Non-Covalent Interactions

Non-covalent interactions are the cornerstone of molecular recognition, governing how this compound interacts with its environment. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for identifying and quantifying these interactions.

The primary sites for hydrogen bonding on this compound are the nitrogen atom of the pyridine ring and the exocyclic amino group. The amino group can act as a hydrogen bond donor through its N-H bonds, while the lone pair of electrons on the sp³-hybridized nitrogen can act as a hydrogen bond acceptor. The pyridinic nitrogen, being sp²-hybridized, is also a potent hydrogen bond acceptor.

To visualize and rank these potential interaction sites, computational chemists often calculate the Molecular Electrostatic Potential (ESP) map. The ESP map illustrates the charge distribution across the molecule, with negative potential regions (typically colored red or orange) indicating electron-rich areas that are favorable for electrophilic attack or hydrogen bonding as an acceptor. Positive regions (colored blue) are electron-poor and indicate sites for nucleophilic attack or hydrogen bond donation. For a molecule like this compound, the most negative potential is expected to be localized on the pyridinic nitrogen, identifying it as the strongest hydrogen bond acceptor site. acs.org The amino group's nitrogen would be less negative due to its role as a donor, and the N-H hydrogens would show positive potential.

Beyond classical hydrogen bonds, other non-covalent interactions play a crucial role in the stabilization of complexes involving this molecule. These include:

π-π Stacking: Interactions between the aromatic clouds of the pyridine and phenyl rings, or with other aromatic residues in a binding partner.

C-H···π Interactions: The hydrogen atoms of the isopropyl group or the aromatic rings can interact favorably with the electron cloud of an adjacent aromatic ring.

Hydrophobic Interactions: The isopropylphenyl group provides a large nonpolar surface that can engage in favorable interactions with hydrophobic pockets in a protein.

Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to find and characterize the bond paths corresponding to these weak interactions. ic.ac.uk The strength of these interactions can be estimated through supramolecular calculations, where the interaction energy is determined by comparing the energy of the complex to the sum of the energies of the isolated molecules.

| Interaction Type | Potential Sites on Molecule | Typical Energy (kcal/mol) | Computational Method |

| Hydrogen Bond (Acceptor) | Pyridinic Nitrogen, Amino Nitrogen | -3 to -15 | ESP, DFT |

| Hydrogen Bond (Donor) | Amino N-H | -3 to -15 | ESP, DFT |

| π-π Stacking | Phenyl Ring, Pyridine Ring | -1 to -5 | DFT, PIXEL |

| C-H···π Interaction | Aromatic C-H, Isopropyl C-H | -0.5 to -2.5 | QTAIM, DFT |

| This table presents a qualitative summary of potential interactions based on studies of similar functional groups. ic.ac.ukacs.org |

Advanced Computational Methods for Excited State Properties and Photophysical Behavior

The photophysical properties of this compound, such as its absorption and emission of light, are governed by its electronic structure and the transitions between electronic states. Advanced computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding and predicting this behavior.

TD-DFT calculations can simulate the UV-visible absorption spectrum of the molecule by calculating the energies of vertical electronic excitations from the ground state (S₀) to various excited states (S₁, S₂, etc.). These calculations provide information on the maximum absorption wavelength (λ_max) and the nature of the electronic transitions involved, for example, whether they are localized on one of the rings or involve charge transfer between the phenyl and pyridine moieties. For many aminopyridine derivatives, the lowest energy transition is often a π-π* transition with some degree of intramolecular charge transfer (ICT) character, where electron density moves from the amino- and phenyl-donating groups to the pyridine ring upon excitation.

Furthermore, computational methods can explore the potential energy surface of the excited state. This allows for the study of the relaxation processes that occur after light absorption, including fluorescence. By optimizing the geometry of the first excited state (S₁), one can calculate the emission energy (fluorescence) and the Stokes shift—the difference in energy between the absorption and emission maxima. The solvent environment can have a profound effect on photophysical properties, especially for molecules with ICT character. This can be modeled computationally using methods like the Polarizable Continuum Model (PCM), which simulates the solvent as a continuous dielectric medium. nih.gov

In some cases, molecules can undergo photochemical reactions from an excited state. Computational chemistry can be used to map out reaction pathways on the excited-state potential energy surface, identifying transition states and intermediates that are often impossible to observe experimentally. mdpi.com For this compound, this could involve processes like photoisomerization or proton transfer.

| Property | Computational Method | Information Obtained |

| UV-Vis Absorption | TD-DFT, PCM | λ_max, Excitation Energies, Oscillator Strengths, Nature of Electronic Transitions (e.g., π-π*, ICT) |

| Fluorescence Emission | TD-DFT (S₁ optimization), PCM | Emission Wavelength, Stokes Shift, Excited State Dipole Moment |

| Excited State Dynamics | DFT-based Molecular Dynamics | Non-radiative decay pathways, Photochemical reaction mechanisms |

| This table outlines common computational approaches used for studying the photophysics of aromatic amines and pyridine derivatives. nih.govmdpi.com |

Through these advanced computational techniques, a detailed picture of the electronic and photophysical behavior of this compound can be developed, providing a theoretical foundation for its application in fields ranging from materials science to medicinal chemistry.

Structure Activity Relationships Sar and Design Principles for 6 4 Isopropylphenyl Pyridin 3 Amine Derivatives

Systematic Modification of the Pyridine (B92270) Ring System

Substituent Effects: The addition of functional groups to other positions on the pyridine ring significantly impacts biological activity. A review of pyridine derivatives with antiproliferative activity showed that adding groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amine (-NH₂) can enhance activity, whereas halogens or other bulky groups may decrease it. nih.gov For instance, in some series, increasing the number of methoxy substituents on the core structure leads to a marked increase in potency, as reflected by lower IC₅₀ values. nih.gov

Ring Saturation and Fusion: A more drastic modification involves the alteration of the pyridine core itself.

Hydrogenation: Reducing the pyridine to a piperidine (B6355638) ring transforms the flat, aromatic system into a flexible, three-dimensional structure. This change dramatically alters the compound's conformational profile and basicity. Chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to create stereo-defined substituted piperidines, offering precise control over the final structure's stereochemistry. acs.orgmdpi.com

Ring Fusion: Fusing the pyridine with other heterocyclic rings, such as a thiophene (B33073) to create a thieno[2,3-b]pyridine, can significantly alter biological affinity. Studies on related scaffolds have shown that such intramolecular cyclization can lead to a decrease in activity at certain receptors, indicating that the more flexible, open-ring structure may be preferable for specific targets. nih.gov

Table 1: Impact of Pyridine Ring Modification on Biological Properties

| Modification Strategy | Structural Change | Observed Impact | Reference |

|---|---|---|---|

| Saturation | Pyridine → Piperidine | Increases 3D complexity; alters basicity and conformational flexibility. Enables creation of new chiral centers. | acs.orgmdpi.com |

| Ring Fusion | Pyridine → Thieno[2,3-b]pyridine | Decreased affinity for adenosine (B11128) A1/A2A receptors compared to the open-ring precursor. | nih.gov |

| Substitution | Addition of -OCH₃ groups | Increased antiproliferative activity (lower IC₅₀ values) in certain derivative series. | nih.gov |

| Substitution | Addition of halogens or bulky groups | Decreased antiproliferative activity in certain derivative series. | nih.gov |

Impact of Substituents on the Phenyl Moiety on Electronic and Steric Profiles

The 4-isopropylphenyl group is a key feature, anchoring the molecule in what is often a hydrophobic pocket of a target protein. Modifications to this group can modulate lipophilicity, electronic character, and steric fit.

Electronic Effects: The electronic nature of substituents on the phenyl ring can influence binding interactions. For example, replacing the electron-donating isopropyl group with electron-withdrawing groups like halogens can alter the electrostatic potential of the ring. SAR analyses of related 6-phenylpyridin-3-amine (B142984) compounds show that halogenated derivatives can have different bioactivity profiles compared to alkyl-substituted versions.

Steric Effects: The size and shape of the substituent at the 4-position are critical. The isopropyl group provides a specific steric bulk that may be optimal for fitting into a binding site. Replacing it with smaller groups (e.g., methyl) or larger groups (e.g., tert-butyl) would directly probe the size constraints of the binding pocket. In studies of related pyridine derivatives, the introduction of multiple methoxy groups onto a phenyl ring system progressively increased antiproliferative activity, suggesting that a combination of electronic and steric effects was at play. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Antiproliferative Activity in a Model Pyridine Series

| Derivative Feature | Number of -OCH₃ Groups | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Derivative 1 | 2 | >50 | nih.gov |

| Derivative 2 | 3 | 12 | nih.gov |

| Derivative 4 | 6 | 1.0 | nih.gov |

Role of the Amine Functionality in Molecular Interactions and Reactivity

The 3-amine group is a crucial functional handle that often acts as a key pharmacophoric feature. Its primary role is typically to form hydrogen bonds with amino acid residues in a protein's active site.

Hydrogen Bonding: As a hydrogen bond donor and acceptor, the primary amine can establish critical interactions that anchor the ligand within its binding site. The presence of the NH₂ group has been shown to be favorable for the antiproliferative activity of some pyridine derivatives. nih.gov The specific geometry and basicity of the amine, influenced by the surrounding aromatic system, dictate the strength and directionality of these bonds.

Reactivity and Derivatization: The amine group is a site for further chemical modification. It can be acylated to form amides, which alters its hydrogen bonding capacity from a donor to a donor/acceptor pair and introduces additional steric bulk. It can also be oxidized to nitroso or nitro derivatives or reduced. These transformations allow for the exploration of a wider chemical space and the fine-tuning of physicochemical properties. For instance, converting the amine to various amide derivatives can probe how different substituents are tolerated in the space adjacent to the amine's original position.

Molecular Recognition: In pyridine-based receptor molecules, amide functionalities derived from amines play a central role in molecular recognition, often through a network of hydrogen bonds and π-stacking interactions that stabilize the host-guest complex. researchgate.net This highlights the amine's fundamental role in directing intermolecular interactions.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosterism is a powerful strategy to modulate a molecule's properties while retaining its desired biological activity. drughunter.com This involves replacing a functional group with another that has similar physical or chemical properties. Scaffold hopping involves a more radical change, replacing the core molecular framework entirely. arkat-usa.org

Bioisosteres for Key Functional Groups:

Phenyl Ring: The 4-isopropylphenyl group can be replaced by other aromatic systems like pyridyl or thiophene rings to introduce heteroatoms, alter polarity, and create new hydrogen bonding opportunities. cambridgemedchemconsulting.com

Amine Group: The amine can be replaced with a variety of bioisosteres. An -OH or -SH group can mimic its hydrogen bonding ability. More advanced replacements include the trifluoroethylamine motif, which can enhance metabolic stability and reduce the basicity of the amine. drughunter.com

Pyridine Ring: Replacing the pyridine ring is a classic scaffold hopping strategy. Benzonitrile has been used as a pyridine mimetic, as the nitrile group can mimic the hydrogen-bond accepting properties of the pyridine nitrogen. researchgate.net A more advanced strategy involves replacing the flat aromatic pyridine with a saturated, three-dimensional scaffold like 3-azabicyclo[3.1.1]heptane. This non-classical bioisostere maintains similar geometric vectors to the pyridine ring but dramatically improves properties like metabolic stability and solubility while reducing lipophilicity. chemrxiv.org

Table 3: Comparison of Pyridine vs. a Saturated Bioisostere in the Drug Rupatadine

| Parameter | Rupatadine (Pyridine Core) | Analog (3-azabicyclo[3.1.1]heptane Core) | Reference |

|---|---|---|---|

| logD (Experimental Lipophilicity) | >4.5 | 3.8 | chemrxiv.org |

| Metabolic Half-life (t1/2, min) | 3.2 | 35.7 | chemrxiv.org |

Influence of Stereochemistry on Molecular Recognition

While 6-(4-isopropylphenyl)pyridin-3-amine itself is achiral, the introduction of stereocenters into its derivatives is a critical aspect of drug design. Biological systems are inherently chiral, and enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Introduction of Chiral Centers: Stereocenters can be introduced by modifying the scaffold. For example:

Replacing the isopropyl group with a chiral substituent.

Adding a chiral side chain to the amine or pyridine ring.

Hydrogenating the pyridine to a substituted piperidine, which can create multiple stereocenters. acs.org

Chiral Recognition: The three-dimensional arrangement of atoms is paramount for molecular recognition. nih.gov The precise orientation of functional groups determines how well a ligand fits into its target. SAR studies on chiral amine derivatives have shown that molecules with self-complementary hydrogen-bond donor and acceptor groups can exhibit self-recognition properties. nih.gov The development of C₂-symmetric chiral pyridine-N,N'-dioxide ligands for asymmetric catalysis further underscores the importance of controlling stereochemistry to create highly specific molecular environments. rsc.org The goal in designing chiral derivatives of this compound would be to create a single enantiomer that possesses the optimal geometry for high-affinity and selective binding to its biological target.

Applications of 6 4 Isopropylphenyl Pyridin 3 Amine and Its Derivatives in Advanced Materials and Catalysis

Catalytic Applications

The presence of both a pyridine (B92270) nitrogen and an amino group suggests that 6-(4-Isopropylphenyl)pyridin-3-amine could function as a versatile ligand in various catalytic systems.

Role as Ligands in Metal-Complex Catalysis

Pyridine derivatives are widely used as ligands in transition metal-complex catalysis due to the ability of the pyridine nitrogen to coordinate with metal centers. This coordination can modulate the electronic properties and steric environment of the metal, thereby influencing the catalytic activity and selectivity of the complex. For instance, aminopyridine-based ligands have been successfully employed in various catalytic reactions. While no specific studies on metal complexes of this compound were identified, it is plausible that this compound could form stable complexes with metals such as palladium, rhodium, and ruthenium, which are known to catalyze a wide range of organic transformations, including cross-coupling reactions and hydrogenations. The 4-isopropylphenyl group could influence the solubility and steric bulk of the resulting catalyst.

Organic Catalysis and Organocatalysis

Aminopyridines can function as organocatalysts, where the molecule itself, without a metal center, catalyzes a reaction. The basicity of the amino group and the pyridine nitrogen can be exploited in various acid-base catalyzed reactions. For example, derivatives of 4-(dimethylamino)pyridine (DMAP) are well-known highly active acylation catalysts. While the catalytic activity of this compound as an organocatalyst has not been specifically reported, its structural features suggest potential applications in this area.

Development of Polymer-Based and Supported Catalysts

To facilitate catalyst recovery and reuse, ligands are often immobilized on solid supports, such as polymers. A patent for a polymer-supported 4-(N-benzyl-N-methylamino)pyridine catalyst highlights the feasibility of creating such systems with aminopyridine derivatives. sigmaaldrich.com In principle, this compound could be functionalized and grafted onto a polymer backbone. Such polymer-supported catalysts offer advantages in terms of ease of separation from the reaction mixture, which is particularly beneficial for industrial processes. However, no literature was found describing the synthesis or application of a polymer-supported catalyst derived from this compound.

Advanced Materials Science

The aromatic structure and potential for chirality make this compound an interesting candidate for the development of advanced materials.

Optoelectronic Materials (e.g., Fluorophores, Luminescent Materials)

Pyridine-containing compounds are known to exhibit interesting photophysical properties and have been investigated for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. The extended π-system of 6-aryl-pyridin-3-amine derivatives can give rise to luminescence. While there are no specific reports on the optoelectronic properties of this compound, related pyrazolo[3,4-b]pyridines have shown promising photophysical characteristics. Further research would be needed to determine if this compound or its derivatives possess useful fluorescent or luminescent properties.

Chiral Dopants in Liquid Crystal Technology

Chiral molecules can be added as dopants to nematic liquid crystals to induce a helical structure, which is essential for many display technologies. The efficiency of a chiral dopant is characterized by its helical twisting power (HTP). The molecular shape of the dopant plays a crucial role in determining its HTP. Molecules with a certain degree of structural asymmetry and a shape that is compatible with the liquid crystal host are often effective dopants. The presence of the bulky and potentially chiral 4-isopropylphenyl group in this compound suggests that it could, in principle, act as a chiral dopant. Research on other chiral binaphthyl derivatives with phenylcyclohexyl moieties has shown their effectiveness as chiral dopants in liquid crystals, indicating that aromatic structures with bulky substituents can be advantageous. sigmaaldrich.com However, no studies have been published that specifically investigate the use of this compound as a chiral dopant or measure its helical twisting power.

Chemosensors and Molecular Recognition Systems

A thorough investigation of available scientific databases reveals a notable absence of studies specifically focused on the application of this compound or its direct derivatives as chemosensors or in molecular recognition systems. While the broader class of pyridine derivatives has been investigated for these purposes due to the nitrogen atom's ability to act as a binding site for various analytes, research has not yet extended to this particular compound.

The fundamental components of a chemosensor are a receptor unit, which selectively binds to a target analyte, and a transducer, which converts the binding event into a measurable signal. The pyridin-3-amine scaffold, in theory, possesses attributes that could be exploited for such applications. The amino group and the pyridine nitrogen could serve as hydrogen bond donors and acceptors, respectively, potentially enabling selective recognition of specific molecules.

Table 1: Potential Interaction Sites of this compound for Molecular Recognition

| Functional Group | Potential Interaction Type | Potential Target Analytes |

| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Protic Species, Metal Ions |

| Amino Group | Hydrogen Bond Donor/Acceptor | Anions, Carbonyls |

| Isopropylphenyl Group | Hydrophobic Interactions, π-stacking | Organic Molecules |

Despite this theoretical potential, there are no published research findings detailing the synthesis of chemosensors from this compound and their subsequent performance in detecting specific ions or molecules. Consequently, data on sensitivity, selectivity, and detection limits for this compound are not available.

Self-Assembly and Supramolecular Architectures

Similarly, the use of this compound in the fields of self-assembly and the construction of supramolecular architectures is an area that remains largely unexplored in the current body of scientific literature. Self-assembly relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to spontaneously organize molecules into well-defined, ordered structures.

The molecular structure of this compound suggests its capability to participate in these interactions. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the pyridine nitrogen) within the same molecule could facilitate the formation of one-dimensional tapes or two-dimensional sheets through self-assembly. The bulky isopropylphenyl group could, in turn, influence the packing of these structures in the solid state.

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Originating Functional Groups | Potential Resulting Structure |

| Hydrogen Bonding | Amino Group, Pyridine Nitrogen | Chains, Sheets |

| π-π Stacking | Phenyl Ring, Pyridine Ring | Stacked Arrays |

| Hydrophobic Interactions | Isopropyl Group | Aggregates in Polar Solvents |

However, at present, there are no specific reports on the successful self-assembly of this compound into discrete supramolecular structures, nor are there any detailed crystallographic or spectroscopic studies that would elucidate its behavior in the solid state or in solution from a supramolecular perspective. The potential for this compound to form intricate architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), following suitable functionalization, remains a theoretical possibility awaiting experimental validation.

Future Research Directions and Emerging Trends in 6 4 Isopropylphenyl Pyridin 3 Amine Chemistry

Development of Novel Green Synthetic Routes

The principles of green chemistry are increasingly becoming a prerequisite for the development of modern synthetic processes. researchgate.net Future research on 6-(4-Isopropylphenyl)pyridin-3-amine will likely focus on creating more environmentally benign synthetic pathways. This involves the use of greener solvents, catalysts, and energy inputs. researchgate.netbohrium.com

Key areas of exploration could include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various pyridine (B92270) derivatives, often under solvent-free conditions or in environmentally friendly solvents like ethanol (B145695) or water. nih.govacs.org Research could be directed towards adapting existing syntheses of this compound to microwave irradiation, potentially reducing energy consumption and reaction times significantly. nih.gov

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. acs.org Future studies could explore the use of biocatalysts for key steps in the synthesis of this compound, such as the formation of the pyridine ring or the introduction of the amine group. acs.orgentrechem.com This could lead to higher purity products with fewer byproducts.

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine multiple starting materials in a single step to form a complex product, thereby reducing waste and simplifying purification. bohrium.com The development of an MCR for the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.

A comparative table illustrating the potential improvements of a green synthetic route is presented below.

| Parameter | Traditional Synthesis (Hypothetical) | Green Synthesis (Projected) |

| Solvent | Toluene, DMF | Ethanol, Water |

| Catalyst | Homogeneous Palladium Catalyst | Heterogeneous, recyclable catalyst |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation |

| Reaction Time | 24-48 hours | 10-30 minutes |

| Atom Economy | Moderate | High |

| Waste Generation | Significant solvent and catalyst waste | Minimal waste |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuous stream rather than a batch-wise manner, offers numerous advantages including enhanced safety, better process control, and easier scalability. bohrium.comnih.govexlibrisgroup.com The integration of flow chemistry with automated synthesis platforms represents a paradigm shift in the preparation and screening of chemical libraries. nih.govchemrxiv.orgimperial.ac.uk

For this compound, this could translate to:

Rapid Analogue Synthesis: Automated flow systems could be employed to rapidly synthesize a library of derivatives by varying the substituents on the phenyl and pyridine rings. nih.govresearchgate.net This would be invaluable for structure-activity relationship (SAR) studies.

Process Optimization: Flow reactors allow for the rapid screening of reaction parameters such as temperature, pressure, and catalyst loading, enabling the efficient optimization of the synthesis of this compound. chemrxiv.org

On-Demand Production: The modular nature of flow chemistry setups allows for the on-demand production of specific quantities of the compound, avoiding the need for large-scale storage of potentially hazardous materials.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions are becoming increasingly important. wikipedia.orghidenanalytical.com For the synthesis of this compound, particularly in a flow chemistry setup, the use of such probes would be highly beneficial.

Potential techniques include:

In Situ Raman Spectroscopy: This technique can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise determination of reaction endpoints. acs.orgacs.orgnih.gov It has been successfully used to monitor Suzuki coupling reactions, a key transformation in the synthesis of many biaryl compounds. acs.orgacs.orgnih.gov

Operando X-ray Absorption Spectroscopy (XAS): For catalytic reactions, operando XAS can provide valuable insights into the electronic structure and coordination environment of the catalyst under actual reaction conditions. nih.govyoutube.com This would be particularly useful for understanding and optimizing any metal-catalyzed steps in the synthesis of this compound.

Compact Mass Spectrometry: The integration of compact mass spectrometers into reaction setups allows for the direct and real-time monitoring of reaction progress by detecting the mass of the species present in the reaction mixture. selectscience.net

Machine Learning and AI in Molecular Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. research.google These computational tools can be used to predict the properties of novel molecules, prioritize synthetic targets, and even design new molecules with desired characteristics. researchgate.netkneopen.com

For this compound, ML and AI could be leveraged to:

Predict Biological Activity: ML models, trained on existing data for similar compounds, could predict the potential biological activities of this compound and its analogues. nih.gov

Optimize Physicochemical Properties: Algorithms can be used to suggest modifications to the core structure of this compound to improve properties such as solubility, and metabolic stability. researchgate.net

Discover Novel Analogues: Generative AI models could design novel aminopyridine derivatives with potentially enhanced activity or improved properties.

A hypothetical data table showing the predicted properties of designed analogues is shown below.

| Analogue | Predicted IC50 (nM) | Predicted Solubility (mg/mL) | Predicted LogP |

| Parent Compound | 50 | 0.1 | 3.5 |

| Analogue 1 (4-F-phenyl) | 35 | 0.5 | 3.2 |

| Analogue 2 (4-Cl-phenyl) | 42 | 0.2 | 3.8 |

| Analogue 3 (4-MeO-phenyl) | 65 | 0.8 | 3.0 |

Exploration of New Catalytic Transformations

The development of novel catalytic methods continues to be a major driver of innovation in organic synthesis. For this compound, research into new catalytic transformations could open up new avenues for its synthesis and functionalization. nih.gov

Areas of interest include:

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. nih.gov The development of catalytic methods for the direct C-H arylation or alkylation of the pyridine or phenyl ring would provide a more efficient route to novel analogues.

Novel Cross-Coupling Reactions: While Suzuki and Buchwald-Hartwig couplings are well-established, the exploration of new cross-coupling reactions with different catalysts or coupling partners could lead to more efficient or versatile syntheses. nih.govresearchgate.net

Asymmetric Catalysis: For applications where a specific stereoisomer is required, the development of asymmetric catalytic methods for the synthesis of chiral derivatives of this compound would be of significant interest.

Expansion into Complex Supramolecular Systems

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers opportunities to create complex and functional molecular assemblies. mdpi.compreprints.orgnih.gov The aminopyridine scaffold of this compound is well-suited for participating in hydrogen bonding and other non-covalent interactions, making it an interesting building block for supramolecular chemistry. researchgate.netresearchgate.net

Future research could focus on:

Self-Assembling Systems: Investigating the self-assembly of this compound or its derivatives into higher-order structures such as nanofibers, vesicles, or gels. nih.govacs.orgacs.orgrsc.orgresearchgate.net These materials could have applications in drug delivery or materials science.

Cocrystal Engineering: The formation of cocrystals with other molecules could be used to modify the physicochemical properties of this compound, such as its solubility and stability. researchgate.net

Host-Guest Chemistry: The aminopyridine moiety could act as a recognition site for the binding of specific guest molecules, leading to the development of sensors or molecular switches.

Q & A

Basic: What are the optimal synthetic routes for 6-(4-Isopropylphenyl)pyridin-3-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling pyridine derivatives with substituted aryl groups. A common approach includes:

- Suzuki-Miyaura Cross-Coupling : Reacting 6-bromopyridin-3-amine with 4-isopropylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DME/H₂O) at 80–100°C .